molecular formula C7H6OS2 B8732021 2-Hydroxymethylthieno[2,3-b]-thiophene

2-Hydroxymethylthieno[2,3-b]-thiophene

Cat. No.: B8732021
M. Wt: 170.3 g/mol
InChI Key: QEIHQVOSYBNVCL-UHFFFAOYSA-N
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Description

2-Hydroxymethylthieno[2,3-b]thiophene is a fused heterocyclic compound featuring a thieno[2,3-b]thiophene core substituted with a hydroxymethyl (-CH₂OH) group at the 2-position. This compound belongs to the thienothiophene family, characterized by fused thiophene rings that enhance π-conjugation and electronic delocalization. Thieno[2,3-b]thiophene derivatives are notable for their applications in organic electronics, chemosensors, and medicinal chemistry due to their tunable optoelectronic properties and structural versatility .

Properties

Molecular Formula

C7H6OS2

Molecular Weight

170.3 g/mol

IUPAC Name

thieno[2,3-b]thiophen-5-ylmethanol

InChI

InChI=1S/C7H6OS2/c8-4-6-3-5-1-2-9-7(5)10-6/h1-3,8H,4H2

InChI Key

QEIHQVOSYBNVCL-UHFFFAOYSA-N

Canonical SMILES

C1=CSC2=C1C=C(S2)CO

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Electronic Differences in Thienothiophene Isomers

Thienothiophene derivatives vary in the fusion position of their thiophene rings, leading to distinct electronic and steric properties:

Compound Fusion Position Key Properties References
Thieno[2,3-b]thiophene 2,3-b Electron-rich, cross-conjugated structure; moderate solubility in polar solvents
Thieno[3,2-b]thiophene 3,2-b Linear conjugation; enhanced charge-transfer efficiency; higher planarity
Selenopheno[2,3-b]thiophene Selenium analog Improved conjugation due to Se polarizability; red-shifted absorption/emission

Key Findings :

  • Thieno[3,2-b]thiophene derivatives exhibit stronger linear conjugation, resulting in higher charge-carrier mobilities (e.g., 3.0 cm² V⁻¹ s⁻¹ in DATT-based semiconductors) compared to thieno[2,3-b] analogs .
  • Selenium substitution (e.g., selenopheno[2,3-b]thiophene) enhances intramolecular charge transfer (ICT) and red-shifts absorption/emission spectra due to Se’s lower electronegativity and larger atomic size .

Functional Group Modifications

The hydroxymethyl group in 2-hydroxymethylthieno[2,3-b]thiophene distinguishes it from other derivatives:

Compound Substituent Impact on Properties
2-Hydroxymethylthieno[2,3-b]thiophene -CH₂OH Increased solubility in polar solvents; potential for hydrogen bonding interactions
Thieno[2,3-b]thiophene-2-carboxylic acid -COOH Enhanced acidity; utility in coordination chemistry and polymer synthesis
2,5-Di(thiophen-2-yl)thieno[3,2-b]thiophene Thiophene units Extended π-system; improved semiconductor performance (e.g., OFETs)

Key Findings :

  • Hydroxymethyl derivatives are less explored but offer synthetic flexibility for post-modification (e.g., esterification, etherification) .
  • Carboxylic acid derivatives (e.g., thieno[2,3-b]thiophene-2-carboxylic acid) are pivotal in polymer synthesis for optoelectronic devices .
Chemosensors:
  • Thieno[3,2-b]thiophene-based sensors (e.g., sensor 58) exhibit bathochromic shifts (Δλ > 50 nm) and "turn-on" fluorescence responses to fluoride ions due to ICT mechanisms .
  • Thieno[2,3-b]thiophene analogs (e.g., sensor 59) show weaker solvatochromism and "turn-off" responses, attributed to cross-conjugation limiting charge delocalization .
Organic Semiconductors:
  • DATT (dianthra[2,3-b:2',3'-f]thieno[3,2-b]thiophene): Achieves field-effect mobilities up to 3.0 cm² V⁻¹ s⁻¹ but faces challenges with molecular orientation in thin films .
  • BTBT ([1]benzothieno[3,2-b][1]benzothiophene): Superior two-dimensional packing and mobilities >5 cm² V⁻¹ s⁻¹, highlighting the importance of linear conjugation .

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